

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for **2-Bromo-4-methyl-5-nitroaniline**, a substituted aniline derivative of interest in various chemical research domains. Due to the prevalence of isomeric compounds, this guide focuses on disambiguating the available information and presenting a clear summary of the known characteristics of this specific molecule.

Chemical and Physical Properties

2-Bromo-4-methyl-5-nitroaniline is a solid organic compound with the chemical formula $C_7H_7BrN_2O_2$.^[1] Its structure consists of an aniline ring substituted with a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5. The accurate identification of this compound is crucial, as numerous isomers with different substitution patterns exist. The definitive identifier for this compound is its CAS number: 102169-99-3.^{[1][2]}

A summary of the key quantitative data for **2-Bromo-4-methyl-5-nitroaniline** is presented in the table below. It is important to note that some reported data, such as the boiling point, may require further verification due to potential inconsistencies.

Property	Value	Source(s)
CAS Number	102169-99-3	[1] [2]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	231.05 g/mol	[1]
Melting Point	170 °C	[3]
Boiling Point	169.3 °C	[1]
Purity	Min. 95%	[3]

Note: The reported boiling point being lower than the melting point is unusual and may indicate decomposition upon heating or a typographical error in the source data.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **2-Bromo-4-methyl-5-nitroaniline** are not readily available in the public domain. However, a general synthetic approach can be inferred from supplier information, which suggests it can be synthesized from the reaction of methylbenzene with nitrous acid and sodium nitrite.[\[1\]](#)[\[3\]](#) This implies a multi-step synthesis likely involving nitration, bromination, and reduction of a nitro group to an amine, or vice-versa.

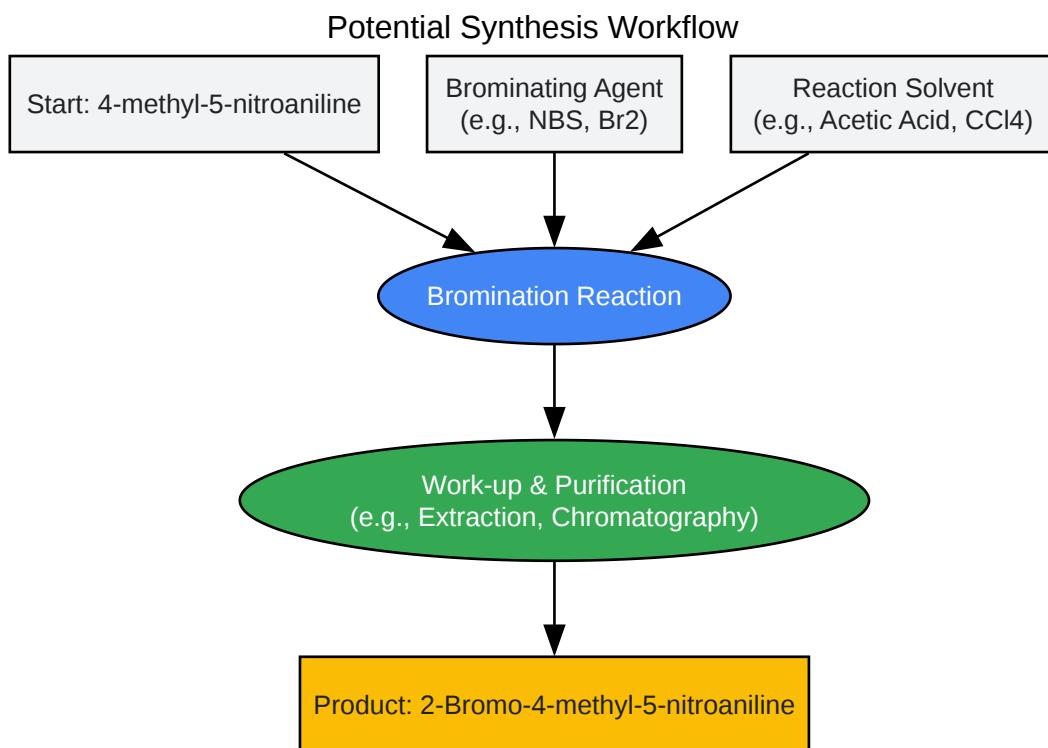
For researchers requiring a detailed synthetic method, the following represents a generalized experimental workflow for the synthesis of a related isomer, 2-bromo-4-nitroaniline, which may be adapted for the target molecule. This protocol should be considered a starting point and may require significant optimization.

Synthesis of a Related Isomer: 2-Bromo-4-nitroaniline

This protocol describes the bromination of 4-nitroaniline.

Materials:

- 4-nitroaniline
- Acetic acid


- Bromine
- Dilute aqueous sodium thiosulfate
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate

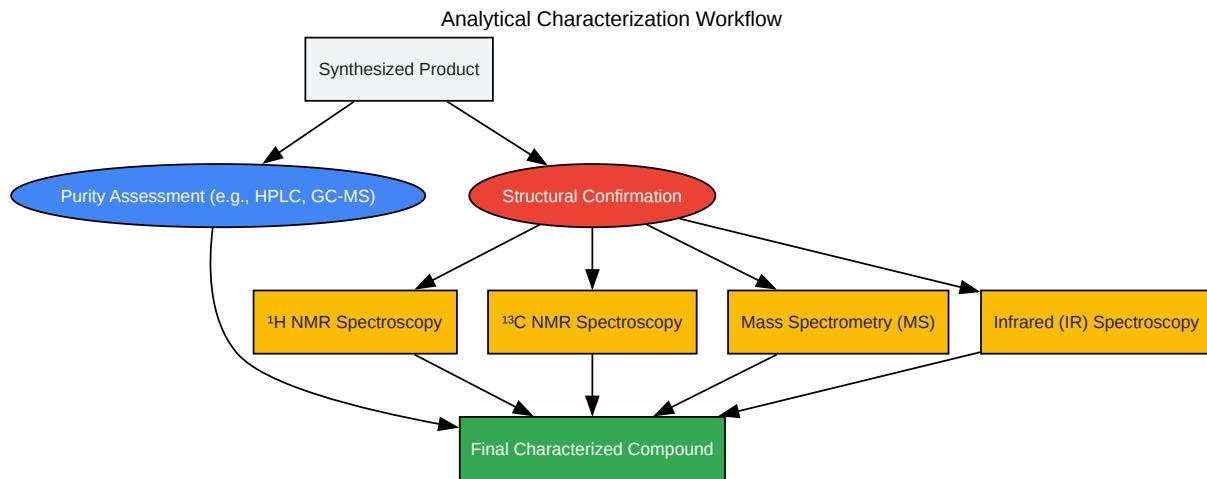
Procedure:

- Dissolve 4-nitroaniline in acetic acid at room temperature under an argon atmosphere.
- Slowly add bromine dropwise to the solution.
- Stir the reaction mixture continuously for 2 hours at room temperature.
- Quench the reaction with dilute aqueous sodium thiosulfate.
- Extract the product with ethyl acetate.
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate.
- Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

This is a generalized protocol for a related compound and must be adapted and optimized for the synthesis of **2-Bromo-4-methyl-5-nitroaniline**.

The logical workflow for a potential synthesis of **2-Bromo-4-methyl-5-nitroaniline**, starting from a commercially available precursor like 4-methyl-5-nitroaniline, is depicted in the following diagram.

[Click to download full resolution via product page](#)


Caption: Potential Synthesis Workflow for **2-Bromo-4-methyl-5-nitroaniline**.

Spectroscopic Data

At present, publicly accessible, experimentally determined spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) specifically for **2-Bromo-4-methyl-5-nitroaniline** (CAS 102169-99-3) is limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

For reference, the analysis of related isomers can provide an indication of the expected spectral regions for key functional groups. For instance, the nitro group typically shows strong asymmetric and symmetric stretching vibrations in the IR spectrum around $1500\text{-}1560\text{ cm}^{-1}$ and $1300\text{-}1370\text{ cm}^{-1}$, respectively. The amino group will exhibit N-H stretching in the region of $3300\text{-}3500\text{ cm}^{-1}$. In ^1H NMR, aromatic protons will appear in the downfield region, and the methyl protons will be a singlet further upfield. The exact chemical shifts and coupling constants will be highly dependent on the substitution pattern.

The analytical workflow for the characterization of a synthesized batch of **2-Bromo-4-methyl-5-nitroaniline** is outlined below.

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for Characterization.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Bromo-4-methyl-5-nitroaniline** (CAS 102169-99-3) is not widely available. However, based on the known hazards of structurally similar compounds, such as other bromo- and nitroanilines, it is prudent to handle this chemical with a high degree of caution.

Potential Hazards (based on related compounds):

- Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
- Irritation: May cause skin and serious eye irritation.
- Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Researchers must request a Safety Data Sheet from their supplier and conduct a thorough risk assessment before handling this compound.

Applications and Areas of Research

2-Bromo-4-methyl-5-nitroaniline is primarily used as a chemical intermediate in the synthesis of other organic molecules.^{[1][3]} Its utility stems from the presence of multiple functional groups that can be further modified. For example, the amino group can be diazotized and converted to a variety of other substituents, while the nitro group can be reduced to an amine, providing a different reactive site. The bromine atom can also participate in various coupling reactions.

Given its structure, potential research applications could include:

- Dye and Pigment Synthesis: As a building block for azo dyes and other colorants.
- Pharmaceutical and Agrochemical Research: As a scaffold for the synthesis of novel bioactive molecules.
- Materials Science: For the development of new organic materials with specific electronic or optical properties.

Currently, there is no available information linking **2-Bromo-4-methyl-5-nitroaniline** to specific signaling pathways or established drug development pipelines. Its role appears to be at the fundamental level of chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | CEA16999 [biosynth.com]
- 2. 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 [sigmaaldrich.com]
- 3. 2-Bromo-4-methyl-5-nitroaniline | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174315#2-bromo-4-methyl-5-nitroaniline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

